Pfhmv-D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

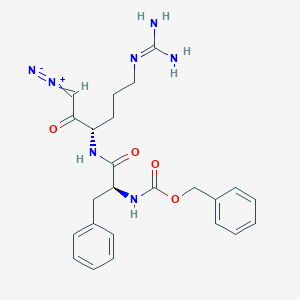

Pfhmv-D3 is a peptide that has gained significant attention in the scientific community due to its potential applications in medical research. This peptide is known to have several biochemical and physiological effects, making it an interesting candidate for further investigation. In

Wissenschaftliche Forschungsanwendungen

Pfhmv-D3 has been studied for its potential applications in medical research. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Pfhmv-D3 has been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegeneration.

Another area of research is in the treatment of cancer. Pfhmv-D3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This makes it a potential candidate for the development of anticancer drugs.

Wirkmechanismus

Pfhmv-D3 exerts its effects by binding to specific receptors on the surface of cells. These receptors are known as G protein-coupled receptors (GPCRs). Once bound, Pfhmv-D3 activates intracellular signaling pathways, leading to the observed physiological and biochemical effects.

Biochemische Und Physiologische Effekte

Pfhmv-D3 has several biochemical and physiological effects, including:

- Neuroprotection: Pfhmv-D3 has been shown to protect neurons from oxidative stress and reduce the risk of neurodegeneration.

- Anti-inflammatory: Pfhmv-D3 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

- Anticancer: Pfhmv-D3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

- Cardiovascular protection: Pfhmv-D3 has been shown to improve cardiac function and reduce the risk of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Pfhmv-D3 in lab experiments is its stability and solubility. This makes it easier to handle and administer in experiments. Additionally, Pfhmv-D3 has a relatively low molecular weight, making it easier to penetrate cell membranes.

One of the limitations of using Pfhmv-D3 in lab experiments is its cost. The synthesis of Pfhmv-D3 can be expensive, making it difficult for some researchers to obtain. Additionally, Pfhmv-D3 has a short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are several future directions for research on Pfhmv-D3, including:

- Further investigation into its neuroprotective effects and potential applications in the treatment of neurological disorders.

- Development of Pfhmv-D3-based anticancer drugs.

- Investigation into the potential cardiovascular benefits of Pfhmv-D3.

- Study of the long-term effects of Pfhmv-D3 and its potential for chronic administration.

Conclusion

Pfhmv-D3 is a peptide with several potential applications in medical research. Its neuroprotective, anti-inflammatory, and anticancer effects make it an interesting candidate for further investigation. While there are limitations to its use in lab experiments, the potential benefits of studying Pfhmv-D3 make it a promising area of research for the future.

Synthesemethoden

Pfhmv-D3 can be synthesized using solid-phase peptide synthesis (SPPS) technique. This method involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC). The purity and yield of the peptide can be optimized by adjusting the reaction conditions and purification methods.

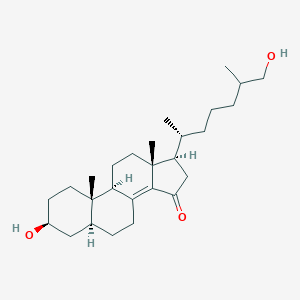

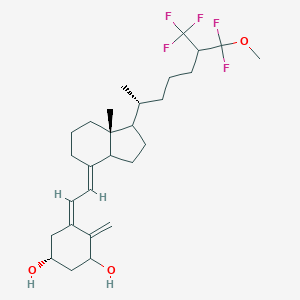

Eigenschaften

CAS-Nummer |

119839-97-3 |

|---|---|

Produktname |

Pfhmv-D3 |

Molekularformel |

C28H41F5O3 |

Molekulargewicht |

520.6 g/mol |

IUPAC-Name |

(1R,5Z)-5-[(2E)-2-[(7aR)-1-[(2R)-6-[difluoro(methoxy)methyl]-7,7,7-trifluoroheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H41F5O3/c1-17(7-5-9-25(27(29,30)31)28(32,33)36-4)22-12-13-23-19(8-6-14-26(22,23)3)10-11-20-15-21(34)16-24(35)18(20)2/h10-11,17,21-25,34-35H,2,5-9,12-16H2,1,3-4H3/b19-10+,20-11-/t17-,21-,22?,23?,24?,25?,26-/m1/s1 |

InChI-Schlüssel |

YFPUGVGSQJTGSN-BBAVXGTHSA-N |

Isomerische SMILES |

C[C@H](CCCC(C(OC)(F)F)C(F)(F)F)C1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |

SMILES |

CC(CCCC(C(OC)(F)F)C(F)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Kanonische SMILES |

CC(CCCC(C(OC)(F)F)C(F)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyme |

26,26,26,27,27-pentafluoro-1-hydroxy-27-methoxyvitamin D3 PFHMV-D3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)